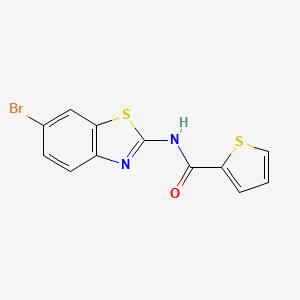

N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

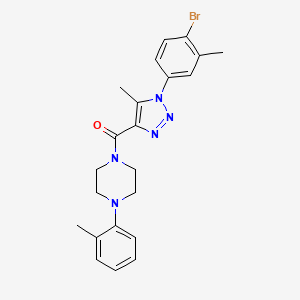

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C12H7BrN2OS2 . It has a molecular weight of 339.23 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A simple, green, and efficient method enables the synthesis of benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Molecular Structure Analysis

The molecular structure of “N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide” consists of a benzothiazole ring attached to a thiophene ring via a carboxamide group . The benzothiazole ring contains a bromine atom at the 6-position .Chemical Reactions Analysis

Benzothiazoles, such as “N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide”, can undergo various chemical reactions. For instance, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Physical And Chemical Properties Analysis

“N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide” is a solid compound . Its solubility in DMSO is unknown .科学研究应用

Antibacterial Potential

Benzothiazole derivatives, such as N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide, have shown significant antibacterial activity . They work by inhibiting various bacterial enzymes, including dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .

Anti-Tubercular Activity

N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide and its derivatives have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The compounds were found to exhibit significant activity, with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Anti-Inflammatory and Analgesic Activity

Benzothiazole derivatives have also been studied for their potential anti-inflammatory and analgesic activities . The development of novel derivatives of benzothiazole and their screening against these activities is a prime objective of current research .

Ulcerogenic Activity

Research is being conducted to evaluate the ulcerogenic activity of benzothiazole derivatives . This involves studying the effect of these compounds on the formation of ulcers in biological organisms .

Lipid Peroxidation Activity

Benzothiazole derivatives are also being studied for their lipid peroxidation activities . Lipid peroxidation refers to the oxidative degradation of lipids, a process in which free radicals “steal” electrons from the lipids in cell membranes, resulting in cell damage .

Development of Novel Antibiotics

Given the increasing problem of antimicrobial resistance (AMR), there is a need for the development of novel antibiotics . Benzothiazole derivatives, due to their wide range of biological activities and medicinal applications, are of great interest in this regard .

未来方向

The future directions for “N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide” could involve further exploration of its potential biological activities, given the interest in benzothiazole derivatives for their anti-tubercular properties . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus of future research .

作用机制

Target of Action

tuberculosis . The target of these compounds is often DprE1, a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, such as dpre1, leading to inhibition of the enzyme’s function . This interaction disrupts the biosynthesis of arabinogalactan, impairing the formation of the mycobacterial cell wall and leading to the death of the bacterium .

Biochemical Pathways

The inhibition of dpre1 by benzothiazole derivatives disrupts the arabinogalactan biosynthesis pathway . This disruption affects the integrity of the mycobacterial cell wall, leading to downstream effects such as impaired bacterial growth and survival .

Result of Action

tuberculosis due to the disruption of the arabinogalactan biosynthesis pathway and the subsequent impairment of the mycobacterial cell wall .

属性

IUPAC Name |

N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2OS2/c13-7-3-4-8-10(6-7)18-12(14-8)15-11(16)9-2-1-5-17-9/h1-6H,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTDVLHIEJPHGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2384561.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2384562.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-ethoxy-2-(4-methylphenyl)quinolin-6-yl]urea](/img/structure/B2384564.png)

![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2384571.png)

![2-fluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2384574.png)

![3-cinnamyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2384576.png)